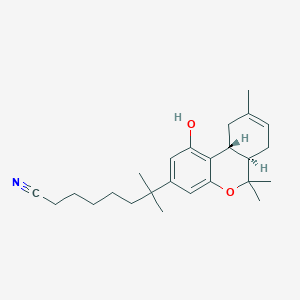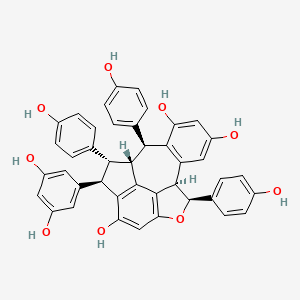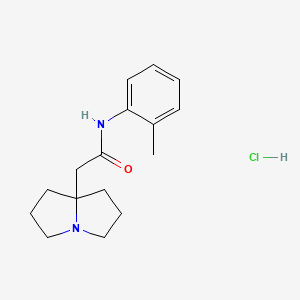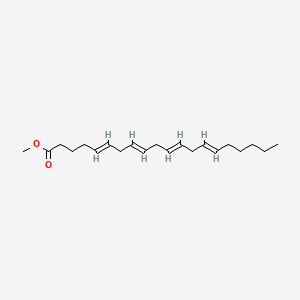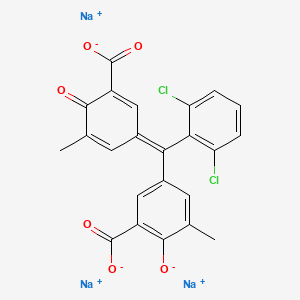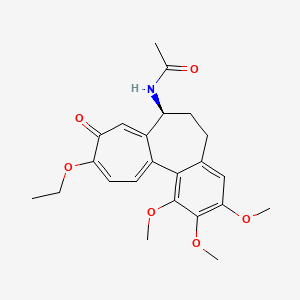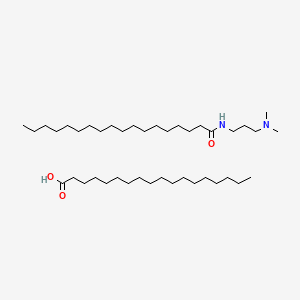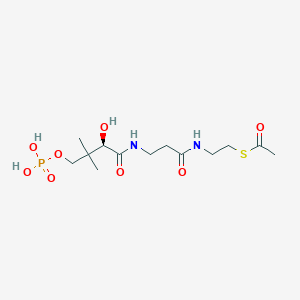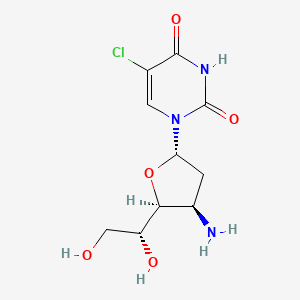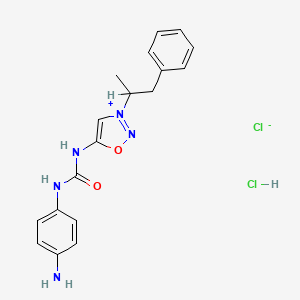
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminophenyl group, a carbamoyl group, and a sidnone imine moiety. It is often studied for its potential effects on the central nervous system and its interactions with other chemical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride typically involves multiple steps, starting with the preparation of the aminophenyl and alpha-methylphenethyl precursors. These precursors are then subjected to a series of reactions, including carbamoylation and sidnone formation, under controlled conditions. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the sidnone imine moiety, leading to the formation of amine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its effects on the central nervous system and its potential as a drug candidate.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aminophenyl and carbamoyl derivatives, such as:
- N-(p-Aminophenyl)carbamoyl-3-phenethylsidnone imine
- N-(p-Aminophenyl)carbamoyl-3-(alpha-methylphenethyl)urea
Uniqueness
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride is unique due to its specific combination of functional groups and its potential effects on the central nervous system. Its chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
117015-71-1 |
|---|---|
Formule moléculaire |
C18H21Cl2N5O2 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea;chloride;hydrochloride |
InChI |
InChI=1S/C18H19N5O2.2ClH/c1-13(11-14-5-3-2-4-6-14)23-12-17(25-22-23)21-18(24)20-16-9-7-15(19)8-10-16;;/h2-10,12-13,19,22H,11H2,1H3,(H,21,24);2*1H |
Clé InChI |
QMBPYEPKOWZQNS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)NC(=O)NC3=CC=C(C=C3)N.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


